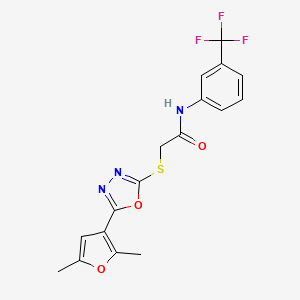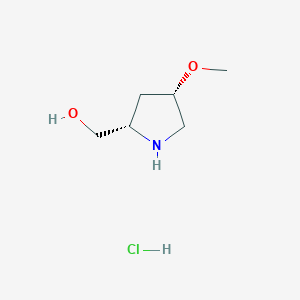![molecular formula C10H10FNO3 B2727291 2-[(2-Fluorobenzoyl)amino]propanoic acid CAS No. 1396997-08-2](/img/structure/B2727291.png)
2-[(2-Fluorobenzoyl)amino]propanoic acid
Descripción general
Descripción
2-[(2-Fluorobenzoyl)amino]propanoic acid is a chemical compound with the molecular formula C10H10FNO3 . It is used in scientific research and has applications in drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorobenzoyl group attached to an amino propanoic acid group . The molecular weight of this compound is 211.1897032 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H10FNO3) and molecular weight . Further specific properties such as melting point, boiling point, and density were not found in the sources retrieved.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Research on compounds closely related to 2-[(2-Fluorobenzoyl)amino]propanoic acid, such as 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, highlights the structural characteristics and intramolecular interactions significant for scientific study. The 2-fluorobenzoyl and propionic acid groups in these compounds exhibit specific conformations and hydrogen bonding patterns, influencing their physical and chemical behaviors. Such insights are crucial for understanding the molecular basis of their interactions and potential applications in materials science and molecular design (Ngah, Mohamed, Yamin, & Hamizah Mohd Zaki, 2014).
Fluorine's Role in Molecular Properties
Fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the presence of fluorine atoms. Studies on aminofluorobenzoic acids, including those similar to this compound, have assessed the impact of fluorine on conformational isomerism. These studies have found that the presence of fluorine can significantly influence the molecular structure, hydrogen bonding, and overall molecular interactions, which are essential for developing pharmaceuticals and high-performance materials (Silla, Cormanich, Rittner, & Freitas, 2013).
Synthetic Methodologies and Chemical Reactions
The exploration of synthetic routes and reactions involving fluorobenzoyl compounds provides valuable knowledge for organic synthesis. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid showcases advanced methods in halogenation and functional group transformations. These methodologies are fundamental for the production of intermediates used in pharmaceuticals, agrochemicals, and material science, demonstrating the broader implications of research on fluorobenzoyl derivatives (Haoyu, Qimeng, & Tao, 2010).
Applications in Metal-Organic Frameworks (MOFs)
The use of 2-fluorobenzoic acid and its derivatives in the synthesis of metal-organic frameworks (MOFs) highlights its importance in materials science. Research indicates that 2-fluorobenzoic acid acts as a modulator to create RE (rare earth) clusters within MOFs. These findings open new avenues for the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Vizuet, Mortensen, Lewis, Wunch, Firouzi, McCandless, & Balkus, 2021).
Innovations in Protein Engineering
The introduction of fluorobenzoyl-based unnatural amino acids into proteins presents novel strategies for protein engineering and biochemical research. By incorporating these amino acids, scientists can design proteins with enhanced stability, functionality, or selective binding properties, contributing to advances in drug development and therapeutic interventions. The potential to modify protein interactions and functions through such unnatural amino acids illustrates the versatility and significance of this compound and related compounds in scientific research (Liu, Cao, Klauser, Cheng, Berdan, Sun, Wang, Ghelichkhani, Yu, Rozovsky, & Wang, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-fluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXEFUAUOMLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)

![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)
